Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
Description
Properties
IUPAC Name |
2-O-benzyl 3-O-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-2-22-16(20)15-12-8-13(14(19)9-12)18(15)17(21)23-10-11-6-4-3-5-7-11/h3-7,12-15,19H,2,8-10H2,1H3/t12?,13?,14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKVBINFAJBQLV-WUCCLRPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OCC3=CC=CC=C3)C(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C2C[C@@H](C(C2)N1C(=O)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate is a bicyclic compound with potential biological activities that have garnered attention in pharmacological research. Its molecular formula is , and it has a molecular weight of approximately 319.36 g/mol . This article provides a detailed examination of its biological activity, including pharmacological effects, toxicity studies, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of azabicyclo compounds, which are characterized by their bicyclic structure containing nitrogen. The specific stereochemistry of this racemic compound contributes to its biological activity.
Structural Formula
1. Antinociceptive Activity
Research has indicated that derivatives of bicyclic compounds exhibit significant antinociceptive effects. A study involving similar compounds demonstrated that they could effectively reduce pain responses in animal models . The mechanism is believed to involve modulation of opioid receptors and inhibition of inflammatory mediators.
2. Neuroprotective Effects
The compound has shown promise in neuroprotection through its antioxidant properties. In vitro studies suggest it can mitigate oxidative stress in neuronal cells, which is crucial for conditions such as Alzheimer's disease .
Toxicity Studies
Toxicity evaluations are essential for understanding the safety profile of any compound. The following table summarizes key toxicity findings related to this compound and related compounds:
Case Studies
Several case studies have highlighted the biological effects of similar bicyclic compounds:
- Case Study 1 : A study on a related azabicyclo compound demonstrated significant reductions in neuropathic pain in diabetic rats after administration over four weeks .
- Case Study 2 : In a clinical trial involving patients with chronic pain conditions, administration of a bicyclic derivative resulted in improved pain management outcomes compared to placebo .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₁₇H₂₁NO₅
- Molecular Weight : 319.4 g/mol
- CAS Number : 1445949-65-4
The compound features a bicyclic structure that contributes to its unique chemical properties and potential interactions with biological systems.
Medicinal Chemistry
The compound's unique structural features make it a promising candidate for drug development. Its potential applications include:
- Enzyme Inhibition : The compound may serve as a lead structure in designing inhibitors for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for specific receptors in pharmacological studies.
Organic Synthesis
Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate can be utilized as a versatile building block in organic synthesis:
- Intermediate for Complex Molecules : It provides a framework for synthesizing more complex organic compounds.
- Diverse Synthetic Pathways : Its functional groups allow for various chemical reactions including substitution and coupling reactions.
Biological Studies
The compound can be employed in biological research to explore its interactions with biological macromolecules:
- Biochemical Pathway Discovery : Investigating its effects on cellular processes may reveal new biochemical pathways or therapeutic targets.
- Pharmacodynamics and Pharmacokinetics : Studies can assess the compound's behavior in biological systems, aiding in understanding its therapeutic potential.
Case Studies and Research Findings
Numerous studies have highlighted the applications of this compound:
- Inhibition Studies : Research indicates that derivatives of similar bicyclic compounds exhibit significant inhibitory activity against specific enzymes relevant to disease mechanisms .
- Synthetic Applications : Case studies demonstrate the successful use of this compound as an intermediate in the synthesis of biologically active molecules .
- Biological Activity Assessment : Investigations into the biological activity of related compounds have shown promise in modulating receptor activity and influencing metabolic pathways .
Chemical Reactions Analysis
Oxidation Reactions
The azetidine ring and pyridine moiety are susceptible to oxidation under controlled conditions:
| Reagent/Conditions | Major Product | Key Observations |
|---|---|---|
| KMnO₄ (acidic/basic conditions) | N-Phenyl-3-pyridin-3-yloxyazetidine-1-carboxylic acid | Oxidation of the carboxamide to carboxylic acid. |
| H₂O₂ (catalytic Fe³⁺) | Azetidine N-oxide derivatives | Selective oxidation at the azetidine nitrogen. |
Mechanism :
-
Carboxamide oxidation proceeds via radical intermediates in the presence of strong oxidizers like KMnO₄.
-
Azetidine N-oxide formation involves electrophilic attack on the tertiary nitrogen.
Reduction Reactions
The carboxamide group and pyridine ring can be reduced under specific conditions:
Mechanism :
-
LiAlH₄ reduces the carbonyl group to a methylene via a tetrahedral intermediate.
-
Catalytic hydrogenation targets the pyridine ring, forming piperidine-like structures .
Substitution Reactions
The pyridin-3-yloxy group undergoes nucleophilic aromatic substitution (NAS):
Regioselectivity :
-
Electron-withdrawing effects of the
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1445949-65-4 .
- Molecular Formula: C₁₇H₂₁NO₅ .
- Molecular Weight : 319.35 g/mol .
- Structure : Features a bicyclo[2.2.1]heptane core with substituents:
- Benzyl ester at position 2.
- Ethyl ester at position 3.
- Hydroxyl group at position 4.
- Stereochemistry : Racemic mixture (1S,3S,4R,6S configuration) .
Key Properties :
- Purity : Available in standard purity grades for research use .
- Hazards : Precautionary codes (P261, P264, P280) indicate risks of skin/eye irritation and respiratory exposure .
Structural Analogues in the Bicyclo[2.2.1]Heptane Family
Compound A : 2-(tert-Butyl) 3-Methyl (1R,3S,4R,5S)-5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
- CAS No.: N/A .
- Molecular Formula: C₁₃H₂₁NO₅ .
- Molecular Weight : 271.31 g/mol .
- Key Differences :
- Substituents : tert-Butyl and methyl esters replace benzyl and ethyl groups.
- Hydroxyl Position : Position 5 instead of 5.
- Implications: Reduced steric bulk (tert-butyl vs. benzyl) enhances solubility in non-polar solvents.
Compound B : (3S,4R)-1-Azabicyclo[2.2.1]Hept-3-ylmethanol
- CAS No.: Not specified .
- Molecular Formula: C₇H₁₃NO (inferred from MS m/z 128 [MH⁺]) .
- Key Differences :
- Replaces ester groups with a hydroxymethyl moiety.
- Lacks the bicyclic dicarboxylate framework.
- Implications :
Compound C : Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
- CAS No.: 1173294-41-1 .
- Molecular Formula: C₁₇H₂₁NO₅ .
- Key Differences :
- Hydroxyl group at position 5 instead of 6.
- Implications :
Functional Group Variations
Ester vs. Anhydride Derivatives
- Compound D : (1S,2R,3S,4R,5R*)-5-Tetradecyloxy-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride .
- Key Differences :
- Oxabicyclo core (oxygen instead of nitrogen) with an anhydride group.
- Long-chain tetradecyloxy substituent.
- Implications :
- Anhydride group increases electrophilicity, making it reactive in polymerization or esterification.
- Hydrophobic tail enhances lipid membrane permeability .
Fluoro-Substituted Analogues
- Compound E: Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid . CAS No.: 1445951-10-9 . Key Differences:
- Fluorine atom at position 5 and Boc-protected amine.
- Implications :
- Fluorine’s electronegativity enhances metabolic stability and bioavailability.
- Boc group facilitates selective deprotection in multi-step syntheses .
Q & A
Q. What are the key synthetic routes for preparing racemic-(1S,3S,4R,6S)-2-benzyl 3-ethyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate?
The compound is synthesized via multi-step organic reactions, including cyclization and functional group modifications. Critical steps involve stereoselective formation of the bicyclic framework and protection/deprotection of hydroxyl and carboxyl groups. For example, cycloaddition reactions (e.g., Diels-Alder) or aziridine ring-opening strategies may be employed to construct the azabicyclo[2.2.1]heptane core . Post-cyclization steps include esterification (e.g., benzyl/ethyl esterification) and hydroxyl group introduction. Reaction conditions (temperature, solvent, catalysts) vary depending on the route chosen .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Advanced analytical techniques such as X-ray crystallography , NMR spectroscopy (e.g., NOESY for spatial proximity analysis), and chiral HPLC are used. For instance, - and -NMR can resolve stereoisomers by comparing coupling constants and chemical shifts with known standards . X-ray data provides definitive proof of the bicyclic structure and substituent orientation .
Q. What safety protocols are critical when handling this compound in the laboratory?
Key precautions include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .
- Storage: Room temperature, away from ignition sources and moisture .
- Waste Disposal: Follow institutional guidelines for organic azides and esters to prevent environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
Discrepancies often arise from competing reaction pathways (e.g., epimerization during esterification). To mitigate:
- Use low-temperature kinetics to favor desired stereoisomers.
- Employ chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) to control configuration .
- Cross-validate results using vibrational circular dichroism (VCD) or computational modeling (DFT) to predict stability of stereoisomers .
Q. What methodologies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR): Quantify binding affinity () to receptors like GABA or NMDA, given structural similarities to neuroactive bicyclic amines .
- Molecular Dynamics (MD) Simulations: Model interactions with protein active sites, leveraging the compound’s rigid bicyclic framework .
- In Vitro Assays: Test activity in cell lines (e.g., neuroblastoma) to assess modulation of ion channels or neurotransmitter uptake .
Q. How can conflicting data on the compound’s stability under varying pH conditions be addressed?
- Perform accelerated stability studies across pH ranges (1–13) using HPLC to monitor degradation products (e.g., hydrolysis of esters or hydroxyl group oxidation) .
- Apply Arrhenius modeling to predict shelf-life under storage conditions .
- Use mass spectrometry (LC-MS) to identify degradation pathways (e.g., ring-opening vs. ester cleavage) .
Q. What strategies optimize the yield of the racemic mixture while minimizing diastereomer formation?
- Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature to favor kinetic products (e.g., rapid quenching to prevent equilibration) .
- Additives: Use crown ethers or ionic liquids to stabilize transition states and reduce side reactions .
- Chromatography: Employ preparative HPLC with chiral columns to separate diastereomers post-synthesis .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported biological activities of structurally similar azabicyclo compounds?
- Structural Comparisons: Analyze substituent effects (e.g., hydroxyl vs. fluoro groups in vs. 8) on target binding .
- Assay Variability: Control for differences in cell lines, incubation times, or endpoint measurements (e.g., IC vs. EC) .
- Meta-Analysis: Use databases like PubChem to compare bioactivity data across studies and identify trends .
Q. Why do synthetic routes from different sources yield varying enantiomeric excess (ee) values?
- Catalyst Purity: Trace impurities in chiral catalysts (e.g., Jacobsen’s catalyst) can reduce ee .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents .
- Workup Procedures: Inadequate quenching or purification can lead to racemization during isolation .
Methodological Recommendations
Q. What analytical techniques are most robust for characterizing this compound?
- NMR: -, -, and 2D (COSY, HSQC) for structural elucidation .
- HRMS: Confirm molecular formula and detect impurities .
- IR Spectroscopy: Identify functional groups (e.g., ester C=O stretch at ~1730 cm) .
Q. How can researchers validate the compound’s purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
